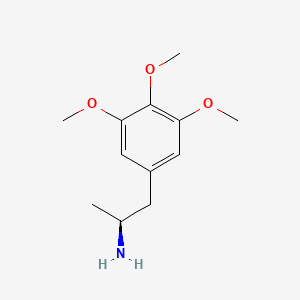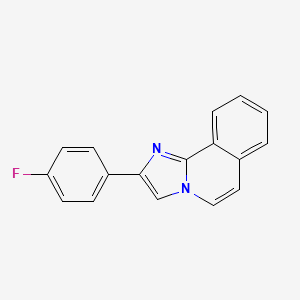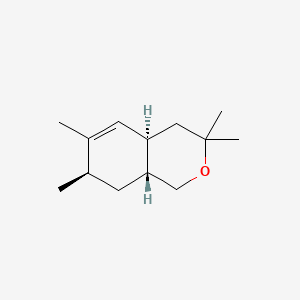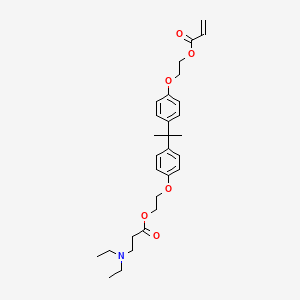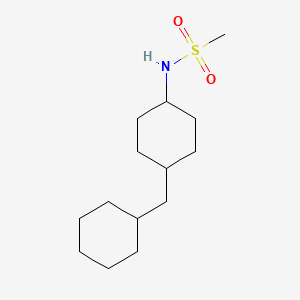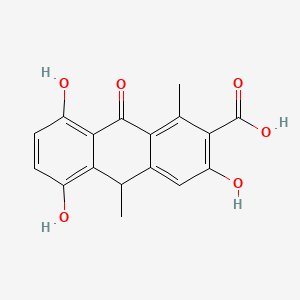
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a carboxylic acid group attached to an anthracene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- typically involves multi-step organic reactions. One common method includes the oxidation of anthracene derivatives followed by carboxylation and hydroxylation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve optimal results.
Major Products
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of the original compound, which can have different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. Its hydroxyl and carboxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedicarboxylic acid: Another anthracene derivative with carboxylic acid groups, known for its fluorescent properties.
Anthraquinone-2-carboxylic acid: A compound with similar structural features, used in various chemical applications.
1,3,4-Trihydroxy-9,10-dioxoanthracene-2-carboxylic acid: Known for its unique chemical properties and applications in research.
Uniqueness
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
288268-09-7 |
|---|---|
Molekularformel |
C17H14O6 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
3,5,8-trihydroxy-1,10-dimethyl-9-oxo-10H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O6/c1-6-8-5-11(20)14(17(22)23)7(2)12(8)16(21)15-10(19)4-3-9(18)13(6)15/h3-6,18-20H,1-2H3,(H,22,23) |
InChI-Schlüssel |
UZJVDVIQBHXQOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC(=C(C(=C2C(=O)C3=C(C=CC(=C13)O)O)C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


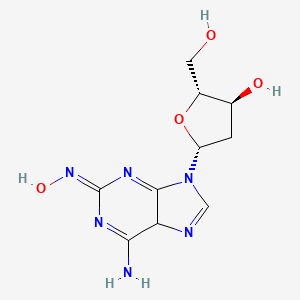
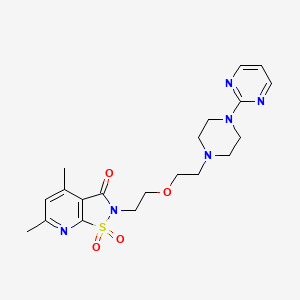
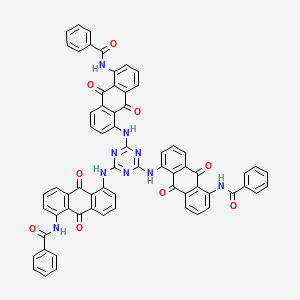



![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)
